Pentadecaprenol
Overview
Description
Molecular Structure Analysis
The molecular formula of Pentadecaprenol is C75H122O . The structure of a molecule like this compound can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of chemical bonds present.Physical and Chemical Properties Analysis
This compound is a white solid with a molar mass of 1039.77 g/mol . It has a density of 0.842 kg/L at 40 °C . The melting point is 41–44 °C and the boiling point is 269–271 °C . It is generally a stable compound . The physical and chemical properties of a compound like this compound can be analyzed using various techniques, such as spectroscopy, chromatography, and thermal analysis .Scientific Research Applications
Antarctic Sediment and Diatom Research
Pentadecaprenol, identified as a highly branched isoprenoid (HBI) diene, has been found in Antarctic sea-ice diatoms and surface layer sediments. Its identification was confirmed by comparing mass spectra and retention indices with those of a diene isolated from a laboratory culture of the diatom, Haslea ostrearia (Johns et al., 1999).
Monolayer Film Studies
Pentadecanoic acid, a compound closely related to this compound, has been studied in monolayer films on water surfaces. Research has shown that these monolayers exhibit changes in molecular orientation at different surface densities, which is crucial in understanding interfacial phenomena (Guyot-Sionnest et al., 1987).
Biomarker Research in Nutrition
Pentadecanoic acid, related to this compound, has been studied as a biomarker for the intake of dairy foods. It is significant for its role in objective dietary assessment, showing positive associations with high-fat dairy product intake (Albani et al., 2016).
Research on Two-Dimensional Liquid Phase Transitions
Studies of pentadecanoic acid monolayers at the water-air interface have revealed insights into molecular reorientation during phase transitions. This research is crucial for understanding the physical chemistry of two-dimensional systems (Rasing et al., 1985).
Surface Manometry and Thermodynamic Studies
Surface manometry studies using pentadecanoic acid have established standards for monolayer phase transitions, providing critical data for thermodynamic modeling (Middleton et al., 1984).
Research on Molecular Pentads
This compound-related studies include the exploration of photoinduced electron and energy transfer in molecular pentads. This research contributes significantly to the field of synthetic photosynthesis (Gust et al., 1993).
Mechanism of Action
Properties
IUPAC Name |
3,7,11,15,19,23,27,31,35,39,43,47,51,55,59-pentadecamethylhexaconta-2,6,10,14,18,22,26,30,34,38,42,46,50,54,58-pentadecaen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H122O/c1-61(2)31-17-32-62(3)33-18-34-63(4)35-19-36-64(5)37-20-38-65(6)39-21-40-66(7)41-22-42-67(8)43-23-44-68(9)45-24-46-69(10)47-25-48-70(11)49-26-50-71(12)51-27-52-72(13)53-28-54-73(14)55-29-56-74(15)57-30-58-75(16)59-60-76/h31,33,35,37,39,41,43,45,47,49,51,53,55,57,59,76H,17-30,32,34,36,38,40,42,44,46,48,50,52,54,56,58,60H2,1-16H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEDLVYJGFPLEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H122O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90779990 | |
Record name | 3,7,11,15,19,23,27,31,35,39,43,47,51,55,59-Pentadecamethylhexaconta-2,6,10,14,18,22,26,30,34,38,42,46,50,54,58-pentadecaen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90779990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1039.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10589-52-3 | |
Record name | 3,7,11,15,19,23,27,31,35,39,43,47,51,55,59-Pentadecamethylhexaconta-2,6,10,14,18,22,26,30,34,38,42,46,50,54,58-pentadecaen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90779990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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